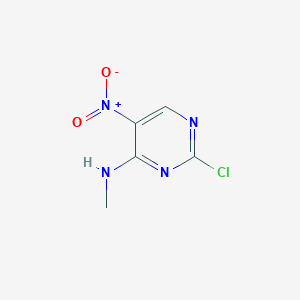

2-chloro-N-methyl-5-nitropyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTFNHOCCZSOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428069 | |

| Record name | 2-chloro-N-methyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-49-8 | |

| Record name | 2-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89283-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-methyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS 89283-49-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-chloro-N-methyl-5-nitropyrimidin-4-amine, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The presence of a chlorine atom, a nitro group, and a methylamine substituent on the pyrimidine core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3]

| Property | Value | Source |

| CAS Number | 89283-49-8 | [4] |

| Molecular Formula | C₅H₅ClN₄O₂ | [4] |

| Molecular Weight | 188.57 g/mol | [4] |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction on 2,4-dichloro-5-nitropyrimidine with methylamine. The electron-withdrawing nitro group activates the pyrimidine ring, and primary amines preferentially attack the C4 position.[6]

Synthesis of the Precursor: 2,4-dichloro-5-nitropyrimidine

Starting Material: 5-Nitrouracil Reagents: Phosphorus oxychloride, N,N-dimethylformamide (catalyst) Solvent: Dichloroethane

Protocol:

-

In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil to 1000 g of phosphorus oxychloride.[7]

-

Raise the temperature to 50°C and add 25 g of N,N-dimethylformamide.[7]

-

Heat the mixture to reflux and monitor the reaction by gas chromatography.[7]

-

Once the reaction is complete (product content >95%), cool the mixture and recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.[7]

-

Under cooling, add 600 g of dichloroethane and stir for 10 minutes.[7]

-

Pour the mixture into 500 g of ice water and stir to separate the layers.[7]

-

To the dichloroethane layer, add 10 g of activated carbon, heat to 50-70°C, and stir for 10-30 minutes.[7]

-

Filter the solution and dry the filtrate with anhydrous sodium sulfate.[7]

-

Recover the dichloroethane by distillation under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine.[7]

Synthesis of this compound

Starting Material: 2,4-dichloro-5-nitropyrimidine Reagents: Methylamine solution, N,N-diisopropylethylamine (DIPEA) Solvent: Dichloromethane (DCM)

Protocol:

-

In a suitable reaction vessel, dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane.[5]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylamine in an appropriate solvent (e.g., water or THF) and N,N-diisopropylethylamine to the cooled solution of 2,4-dichloro-5-nitropyrimidine with continuous stirring.[5] The use of a non-nucleophilic base like DIPEA is to quench the HCl generated during the reaction.

-

Stir the reaction mixture at 0°C for 1 hour.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to collect the precipitated product.

-

Wash the solid with cold water and dry under vacuum to yield this compound as a yellow solid.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 4. This compound | 89283-49-8 [chemicalbook.com]

- 5. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 6. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 7. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-methyl-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and the current understanding of the biological significance of 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS Number: 89283-49-8). Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included for comparative purposes and to guide further research.

Physicochemical Properties

Table 1: Identifiers and General Properties of this compound and Related Compounds

| Property | This compound | 2-chloro-5-nitropyrimidin-4-amine | 2-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | 2-chloro-N-methylpyrimidin-4-amine |

| CAS Number | 89283-49-8[1] | 1920-66-7[2] | 1131-14-2[3] | 66131-68-8[4] |

| Molecular Formula | C₅H₅ClN₄O₂ | C₄H₃ClN₄O₂[2] | C₆H₇ClN₄O₂ | C₅H₆ClN₃[4] |

| Molecular Weight | 188.57 g/mol | 174.54 g/mol [2] | 202.61 g/mol | 143.57 g/mol [4] |

| IUPAC Name | This compound | 2-chloro-5-nitropyrimidin-4-amine[2] | 2-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | 2-chloro-N-methylpyrimidin-4-amine[4] |

| SMILES | CNC1=NC(Cl)=NC=C1--INVALID-LINK--[O-] | NC1=NC(Cl)=NC=C1--INVALID-LINK--=O[2] | CN(C)C1=NC(Cl)=NC=C1--INVALID-LINK--[O-] | CNC1=NC(=NC=C1)Cl[4] |

Table 2: Experimental and Predicted Physicochemical Data of Related Compounds

| Property | 2-chloro-5-nitropyrimidin-4-amine | 2-Chloro-5-nitropyrimidine |

| Melting Point | 221-226 °C[5] | 105-110 °C[6] |

| Boiling Point | 446 °C (at 760 mmHg)[5] | Not available |

| Water Solubility | Slightly soluble[5] | Not available |

| pKa (Predicted) | -1.22 ± 0.10[5] | Not available |

| logP (Predicted) | 0.62 | Not available |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established reactions of the key precursor, 2,4-dichloro-5-nitropyrimidine. The most likely synthetic pathway involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom with methylamine.

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached from the commercially available starting material, 2,4-dichloro-5-nitropyrimidine. In reactions with primary and secondary amines, the C4 position of 2,4-dichloro-5-nitropyrimidine is generally more susceptible to nucleophilic attack than the C2 position. This selectivity provides a direct route to the desired product.

Caption: Plausible synthetic route to this compound.

Detailed Plausible Experimental Protocol

This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

2,4-dichloro-5-nitropyrimidine

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel, solvents)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add the tertiary amine base (1.1 equivalents) to the reaction mixture.

-

Addition of Nucleophile: Slowly add a solution of methylamine (1.0-1.2 equivalents) to the cooled reaction mixture. The addition should be done dropwise to control the reaction temperature.

-

Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.

Caption: A generalized workflow for the proposed synthesis.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. However, the unmethylated analog, 2-chloro-5-nitropyrimidin-4-amine, is noted as an important intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries.[5] The broader class of nitropyridines and nitropyrimidines are known to be versatile precursors for a wide range of biologically active molecules. Further research is required to determine if this compound itself possesses any significant biological properties or if it is primarily useful as a synthetic intermediate.

Conclusion

This compound is a compound for which specific experimental data is scarce. This guide has provided a summary of available information, including data from closely related analogs to infer its physicochemical properties. A plausible and detailed synthetic protocol has been proposed based on established chemical principles. The lack of data on its biological activity highlights an area for future investigation, which could be of interest to researchers in drug discovery and development.

References

- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 89283-49-8|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

2-chloro-N-methyl-5-nitropyrimidin-4-amine molecular structure

An In-Depth Technical Guide to 2-chloro-N-methyl-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from available data sources and leverages data from structurally related analogs to provide a thorough understanding. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Identification

This compound is a substituted pyrimidine characterized by a chloro group at the 2-position, a methylamino group at the 4-position, and a nitro group at the 5-position.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 89283-49-8 |

| Molecular Formula | C5H5ClN4O2 |

| Molecular Weight | 188.57 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9) |

| InChIKey | POTFNHOCCZSOOA-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NC(=NC=C1--INVALID-LINK--[O-])Cl |

Predicted Physicochemical Properties

Quantitative physicochemical properties are crucial for assessing the drug-like characteristics of a molecule. The following table summarizes key predicted properties for this compound. Note: These are computationally predicted values and have not been experimentally verified.

| Property | Predicted Value |

| logP | 1.3 |

| Topological Polar Surface Area (TPSA) | 94.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

Synthesis and Reactivity

Plausible Synthetic Pathway

A potential synthetic route to this compound could start from 2,4-dichloro-5-nitropyrimidine. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic substitution would allow for a selective reaction with methylamine.

General Experimental Protocol for Analogs

The following is a generalized experimental protocol for the synthesis of related amino-substituted nitropyrimidines and should be adapted and optimized for the synthesis of the title compound.

Materials:

-

2,4-dichloro-5-nitropyrimidine

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile)

Procedure:

-

Dissolve 2,4-dichloro-5-nitropyrimidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of methylamine to the cooled reaction mixture with stirring.

-

Add the non-nucleophilic base dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Potential Applications

There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. However, the 5-nitropyrimidine scaffold is present in various compounds with documented biological activities.

General Biological Context of 5-Nitropyrimidines

Compounds containing the 5-nitropyrimidine core have been investigated for a range of therapeutic applications. The nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets. The diverse biological activities of nitro-containing heterocyclic compounds include antibacterial, antifungal, and anticancer properties.[1] The reactivity of the nitro group can sometimes lead to the generation of reactive nitrogen species, which can induce cellular stress in pathogens or cancer cells.[1]

Research Workflow for a Novel Compound

For a novel compound such as this compound, a typical research workflow would be initiated to elucidate its biological effects.

Conclusion

This compound is a substituted nitropyrimidine with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its properties and biological activity are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to synthesize this compound, confirm its structure and properties through experimental analysis, and explore its potential biological activities.

References

Technical Guide on the Spectral Analysis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental spectral data for 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS Number: 89283-49-8) is limited. This guide provides a detailed framework and representative data based on its close structural analog, 2-chloro-5-nitropyrimidin-4-amine (CAS Number: 1920-66-7), to illustrate the expected analytical results and methodologies. The addition of a methyl group in the target compound would predictably alter the presented spectra, notably by adding a characteristic signal in NMR and increasing the molecular mass.

Abstract

This technical guide outlines the expected spectral characteristics of this compound, a key chemical intermediate. It provides a comprehensive summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are presented to ensure reproducibility. Furthermore, this document includes a plausible synthetic pathway and a general workflow for spectral analysis, both visualized using diagrams. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of this compound and its derivatives.

Synthesis Pathway

A plausible and common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyrimidine with methylamine. The greater electrophilicity of the C4 position, activated by the adjacent nitro group, typically leads to selective substitution at this site.

Caption: Synthesis of the target compound via nucleophilic substitution.

Spectral Data Summary

The following tables summarize the anticipated and observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Illustrative data is based on the analog 2-chloro-5-nitropyrimidin-4-amine, with predicted shifts for the target compound.

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2-chloro-5-nitropyrimidin-4-amine (Analog) | DMSO-d₆ | ~8.9 | Singlet | 1H | Pyrimidine C6-H |

| ~8.0 | Broad Singlet | 2H | -NH₂ | ||

| This compound (Predicted) | DMSO-d₆ | ~9.0 | Singlet | 1H | Pyrimidine C6-H |

| ~8.5 | Broad Singlet | 1H | -NH- | ||

| ~3.1 | Doublet | 3H | -N-CH₃ |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2-chloro-5-nitropyrimidin-4-amine (Analog) | DMSO-d₆ | ~160 | C4-NH₂ |

| ~158 | C2-Cl | ||

| ~155 | C6 | ||

| ~130 | C5-NO₂ | ||

| This compound (Predicted) | DMSO-d₆ | ~161 | C4-NHCH₃ |

| ~159 | C2-Cl | ||

| ~156 | C6 | ||

| ~131 | C5-NO₂ | ||

| ~28 | -N-CH₃ |

Infrared (IR) Spectroscopy

Typical absorption bands are predicted based on functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3400 | Medium | N-H Stretch (Secondary Amine) |

| 2850 - 2960 | Weak | C-H Stretch (Methyl) |

| ~1620 | Strong | N-H Bend |

| 1550 & 1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~1300 | Medium | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Compound |

| LC-MS | ESI | 175.0 | 2-chloro-5-nitropyrimidin-4-amine (Analog)[1] |

| Calculated | - | 189.0 | This compound |

Experimental Protocols

General Workflow

The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Caption: General workflow for spectral analysis of a synthesized compound.

Nuclear Magnetic Resonance (NMR)

-

Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Approximately 10-15 mg of the synthesized compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded from 4000 to 450 cm⁻¹. A total of 8 scans are co-added with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Data Processing: The resulting spectrum is presented in terms of transmittance (%).

Mass Spectrometry (MS)

-

Instrumentation: Agilent 6120 Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample (~0.1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of 10 µL/min. The mass spectrometer is operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The resulting mass spectrum is analyzed to identify the protonated molecular ion peak [M+H]⁺.

References

Synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine from 2,4-dichloro-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine from 2,4-dichloro-5-nitropyrimidine. This reaction is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. The guide provides a comprehensive overview of the reaction, including the underlying chemical principles, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

The synthesis of substituted pyrimidines is of significant interest in the field of medicinal chemistry due to their presence in a wide array of biologically active molecules. The target molecule, this compound, is a valuable intermediate for the development of more complex molecular architectures. The synthetic route described herein involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.

The starting material, 2,4-dichloro-5-nitropyrimidine, possesses two reactive chlorine atoms at the C2 and C4 positions. The presence of the strongly electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine ring towards nucleophilic attack. This electronic effect preferentially activates the C4 position for substitution, allowing for a regioselective reaction with a suitable nucleophile.[1][2] In this synthesis, methylamine acts as the nucleophile, selectively displacing the chlorine atom at the C4 position to yield the desired product.

Reaction Data

The following table summarizes the key quantitative data for the synthesis of this compound. The data is compiled from analogous reactions and established principles of SNAr reactions on similar substrates, providing a reliable reference for researchers.

| Parameter | Value | Reference |

| Starting Material | 2,4-dichloro-5-nitropyrimidine | N/A |

| Reagent | Methylamine (solution in THF or water) | N/A |

| Product | This compound | N/A |

| Solvent | Tetrahydrofuran (THF) or Acetonitrile | Adapted from analogous reactions |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Adapted from analogous reactions |

| Reaction Temperature | 0 °C to room temperature | Adapted from analogous reactions |

| Reaction Time | 1-4 hours | Adapted from analogous reactions |

| Typical Yield | 85-95% (estimated based on similar reactions) | N/A |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is based on established methodologies for the regioselective amination of 2,4-dichloropyrimidines.

Materials and Reagents

-

2,4-dichloro-5-nitropyrimidine

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous THF or acetonitrile. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.).

-

Nucleophilic Addition: Slowly add a solution of methylamine (1.05 eq.) to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis.

Caption: Reaction scheme for the synthesis.

Caption: General experimental workflow.

Conclusion

This technical guide provides a comprehensive overview for the synthesis of this compound from 2,4-dichloro-5-nitropyrimidine. The regioselectivity of the reaction is well-established, favoring the desired C4-aminated product. The provided experimental protocol, based on analogous and well-documented procedures, offers a reliable method for researchers in the field of drug discovery and organic synthesis. The successful synthesis of this intermediate opens avenues for the development of novel and potentially therapeutic compounds.

References

In-Depth Technical Guide: Reactivity of the Chloro Group in 2-chloro-N-methyl-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro group in the heterocyclic compound 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS Number: 89283-49-8). The presence of a potent electron-withdrawing nitro group and the inherent electron-deficient nature of the pyrimidine ring render the C2-chloro substituent exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide consolidates available data on the reactivity of this compound and its close structural analogs, offering insights into its synthetic utility, particularly in the construction of polysubstituted purine scaffolds, which are of significant interest in medicinal chemistry. Detailed experimental protocols, quantitative data from related reactions, and mechanistic visualizations are provided to support further research and application of this versatile chemical intermediate.

Introduction: The Activated Pyrimidine Core

This compound is a substituted pyrimidine featuring a chloro group at the 2-position, an N-methylamino group at the 4-position, and a nitro group at the 5-position. The pyrimidine ring is an electron-deficient heterocycle, and the presence of the strongly electron-withdrawing nitro group further depletes the electron density of the aromatic system. This electronic arrangement significantly activates the chloro group as a leaving group in nucleophilic aromatic substitution reactions.

The primary mode of reactivity for the chloro group in this molecule is through a bimolecular addition-elimination SNAr mechanism. This pathway is facilitated by the ability of the pyrimidine ring and the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The chloro group at the C2 position of this compound is readily displaced by a variety of nucleophiles. The general mechanism for this transformation is depicted below.

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

The reaction is initiated by the attack of a nucleophile (Nu-H) on the electron-deficient carbon atom at the 2-position, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group. The aromaticity is then restored by the departure of the chloride ion, a good leaving group, followed by deprotonation to yield the final substituted product.

Synthetic Applications: Gateway to Purine Derivatives

A significant application of this compound is its use as a precursor in the synthesis of purine analogs. The sequential displacement of the chloro group and subsequent cyclization of the resulting intermediate provides a versatile route to a variety of substituted purines.

Two-Step Synthesis of Purin-8-ones

One notable application is in the synthesis of 2-substituted-9-methyl-7H-purin-8(9H)-ones. This process involves an initial SNAr reaction followed by a reductive cyclization.

Figure 2: Two-step synthesis of purin-8-ones from this compound.

Experimental Protocols and Quantitative Data

While specific experimental data for reactions of this compound are not abundantly available in the public domain, protocols for analogous systems provide a strong basis for experimental design. The following sections detail representative procedures.

General Procedure for Nucleophilic Substitution with Amines

This protocol is based on the well-established reactivity of similar 2-chloropyrimidines.

Materials:

-

This compound

-

Amine nucleophile (e.g., primary or secondary amine)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., ethanol, acetonitrile, N,N-dimethylformamide (DMF))

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N2-substituted-N4-methyl-5-nitropyrimidine-2,4-diamine.

Quantitative Data from Analogous Reactions

The following table summarizes the yields for nucleophilic substitution reactions on the structurally related 4,6-dichloro-5-nitropyrimidine, which highlights the high reactivity of the chloro groups in such activated systems. It is expected that this compound would exhibit similar high reactivity.

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) |

| Benzylamine | DCM | TEA | Room Temp. | 0.5 h | 4,6-bis(benzylamino)-5-nitropyrimidine | Good |

| Various Primary Amines | DCM | TEA | Room Temp. | 0.5 h | Symmetric 4,6-diamino-5-nitropyrimidines | Good |

Data adapted from studies on 6-alkoxy-4-chloro-5-nitropyrimidines which undergo sequential substitution.

Mechanistic Considerations and Reactivity Trends

The reactivity of the chloro group is significantly enhanced by the N-methylamino group at the C4 position, which is an electron-donating group. However, the overwhelming activating effect of the nitro group at the C5 position dominates the electronic landscape of the molecule. Studies on analogous compounds have shown that N-methylated pyrimidine intermediates are highly reactive towards nucleophilic aromatic substitution.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The chloro group at the 2-position is an excellent leaving group, readily displaced by a wide range of nucleophiles under mild conditions. This high reactivity makes it a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems such as purines, which are of paramount importance in drug discovery and development. The experimental protocols and reactivity trends outlined in this guide, based on closely related structures, provide a solid foundation for the successful application of this versatile intermediate in research and synthesis.

Potential Biological Activity of 2-chloro-N-methyl-5-nitropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of the synthetic compound 2-chloro-N-methyl-5-nitropyrimidin-4-amine. Due to a lack of direct experimental data on this specific molecule, this document extrapolates its potential therapeutic applications based on the well-documented activities of structurally analogous pyrimidine and nitropyrimidine derivatives. This guide explores its potential as an anticancer agent and a kinase inhibitor, details relevant experimental protocols for its evaluation, and visualizes pertinent biological pathways and screening workflows. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a halogenated and nitrated pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial effects. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position of the pyrimidine ring are key chemical features that suggest potential for significant biological activity. The chlorine atom can act as a leaving group for nucleophilic substitution, allowing for the synthesis of diverse derivatives, while the electron-withdrawing nitro group can influence the molecule's electronic properties and potential for biological interactions. This guide will focus on the most probable therapeutic avenues for this compound, primarily its potential as an anticancer agent and a kinase inhibitor, based on evidence from closely related compounds.

Chemical Properties

Basic chemical information for this compound is provided below.

| Property | Value |

| CAS Number | 89283-49-8 |

| Molecular Formula | C₅H₅ClN₄O₂ |

| Molecular Weight | 188.57 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CNC1=NC(=C(C=N1)--INVALID-LINK--[O-])Cl |

Potential Biological Activity: Inferences from Structurally Related Compounds

While no direct biological data for this compound has been identified in the public domain, the extensive research on analogous compounds provides a strong basis for predicting its potential activities.

Potential Anticancer Activity

The pyrimidine core is a prevalent feature in a multitude of approved and investigational anticancer drugs. The structural similarity of this compound to known antineoplastic agents suggests it may exhibit cytotoxic or cytostatic effects against cancer cells. For instance, various 2-amino-4-chloro-pyrimidine derivatives have demonstrated anticancer properties.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |

| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative (5f) | Various human tumor cell lines | IC₅₀ = 0.45 µM - 1.66 µM | [1] |

| Quinazoline-based pyrimidodiazepine (16c) | Ten different cancer cell lines | High cytotoxic activity (10-fold higher than doxorubicin against some lines) | [2] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI₅₀ < 0.01–0.02 μM | [3] |

Potential as a Kinase Inhibitor

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Substituted pyrimidines are a well-established class of kinase inhibitors. The 2-aminopyrimidine scaffold, in particular, is known to interact with the ATP-binding pocket of various kinases. Given its structure, this compound could potentially act as a scaffold for the development of inhibitors targeting kinases implicated in cancer cell proliferation and survival. For example, derivatives of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| Dasatinib (BMS-354825) | Src, Abl | Potent inhibition | [4] |

| CHMFL-ALK/EGFR-050 | ALK, EGFR | Potent inhibition of various mutants | [5] |

| AZD0530 | c-Src, Abl | Low nanomolar concentrations | [6] |

| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ | Significant activity | [7] |

Experimental Protocols

The following are representative experimental protocols that can be employed to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a generic method for assessing the ability of a compound to inhibit a specific protein kinase.

-

Reagents: Prepare assay buffer, a fluorescently labeled ATP tracer, a europium-labeled anti-tag antibody, and the kinase of interest (e.g., Src, Abl, EGFR).

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Plate Preparation: Add the kinase, the Eu-labeled antibody, and the test compound to the wells of a 384-well plate.

-

Tracer Addition: Add the fluorescently labeled ATP tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Fluorescence Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor and a general workflow for screening the biological activity of a novel compound.

References

- 1. 638168-61-3|2-Chloro-5-methyl-N-propylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 6. 2415144-62-4|Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate|BLD Pharm [bldpharm.com]

- 7. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]

The Strategic Utility of 2-chloro-N-methyl-5-nitropyrimidin-4-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role, offering a three-dimensional architecture that can be precisely tailored to interact with biological targets. The pyrimidine core, in particular, is a privileged structure, found in a multitude of clinically approved drugs. This guide focuses on a highly functionalized pyrimidine derivative, 2-chloro-N-methyl-5-nitropyrimidin-4-amine , and its application as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a methylamino group, and an electron-withdrawing nitro group, provides a platform for the synthesis of diverse compound libraries with a wide range of biological activities, most notably in the realm of kinase inhibition.

Physicochemical Properties and Reactivity

This compound (CAS No. 89283-49-8) is a stable, solid organic compound. The key to its utility lies in the electronic properties of the pyrimidine ring, which are significantly influenced by its substituents. The nitro group at the 5-position is strongly electron-withdrawing, which activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr). This makes the selective displacement of the chloride with various nucleophiles a facile and efficient process, which is a cornerstone of its application in creating diverse chemical libraries. The methylamino group at the 4-position can also influence the reactivity and provides a point for further structural modification or can be a key interaction point with the target protein.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2,4-dichloro-5-nitropyrimidine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4-dichloro-5-nitropyrimidine

This protocol is adapted from established procedures for the chlorination of nitrouracil.

-

Materials: 5-Nitrouracil, phosphorus oxychloride (POCl3), N,N-dimethylaniline, dichloroethane, ice.

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 5-nitrouracil in an excess of phosphorus oxychloride.

-

Add N,N-dimethylaniline dropwise to the suspension.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with dichloroethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-nitropyrimidine as a crude product, which can be purified by recrystallization or column chromatography.

-

Step 2: Selective Amination with Methylamine

This protocol describes the regioselective substitution of the C4-chloride.

-

Materials: 2,4-dichloro-5-nitropyrimidine, methylamine solution (e.g., 40% in water or 2M in THF), dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Slowly add a solution of methylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound.

-

Application in Medicinal Chemistry: A Case Study in Antimalarial Drug Discovery

A significant application of this compound is in the development of kinase inhibitors. A notable example is its use in the synthesis of potent antimalarial compounds targeting Plasmodium falciparum protein kinase 6 (PfPK6).[1]

Rationale for Targeting PfPK6

PfPK6 is a cyclin-dependent kinase (CDK)-like kinase that is expressed during the trophozoite and schizont stages of the parasite's asexual blood stage.[2] Its activity is crucial for the parasite's cell cycle progression, making it a promising target for antimalarial drug development.[2] Inhibiting PfPK6 can disrupt the parasite's growth and replication.

Synthesis of a PfPK6 Inhibitor

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction using this compound to synthesize a kinase inhibitor scaffold.

-

Materials: this compound, a substituted aniline (e.g., 4-aminophenol), N-methyl-2-pyrrolidone (NMP), sodium carbonate (Na2CO3).

-

Procedure:

-

To a solution of this compound in NMP, add the substituted aniline and sodium carbonate.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired N-aryl-N'-methyl-5-nitropyrimidine-2,4-diamine derivative.

-

Structure-Activity Relationship (SAR)

The development of potent kinase inhibitors often involves a detailed exploration of the structure-activity relationship. For pyrimidine-based inhibitors, modifications at various positions of the scaffold can significantly impact their biological activity. The following table summarizes SAR data for a series of pyrimidine-based inhibitors targeting PfPK6 and a related kinase, PfGSK3. While not directly derived from this compound, this data provides valuable insights into the type of substitutions that are favorable for activity against these plasmodial kinases.

| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | PfPK6 IC50 (nM) | PfGSK3 IC50 (nM) |

| 1 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -H | 130 | 25 |

| 2 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -Cl | 30 | 10 |

| 3 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -Br | 20 | 15 |

| 4 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -CH3 | 80 | 150 |

| 5 | -NH-(pyridin-3-yl) | -NH-(benzothiophen-2-yl) | -Cl | 45 | 20 |

Data adapted from a study on related 2,4,5-trisubstituted pyrimidines.[3]

This data suggests that small halogen substitutions at the 5-position of the pyrimidine ring are well-tolerated and can enhance potency against both PfPK6 and PfGSK3.

Visualizing the Role of this compound in Drug Discovery

Synthetic Workflow

The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a diverse library of compounds for biological screening.

Caption: General workflow for the use of the building block in drug discovery.

PfPK6 Signaling Pathway and Inhibition

The following diagram provides a simplified representation of a kinase signaling pathway and how an inhibitor derived from this compound can block its function, thereby inhibiting parasite cell cycle progression.

Caption: Inhibition of the PfPK6 signaling pathway by a derived compound.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its pre-functionalized structure allows for rapid and efficient diversification through nucleophilic aromatic substitution, making it an ideal starting point for the generation of compound libraries for high-throughput screening. The successful application of this scaffold in the development of potent kinase inhibitors, particularly in the context of antimalarial drug discovery, underscores its significance. The strategic use of such well-designed building blocks will continue to be a key driver of innovation in the quest for new and effective medicines.

References

- 1. PfPK6, a novel cyclin-dependent kinase/mitogen-activated protein kinase-related protein kinase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of therapeutics against PfPK6 protein of Plasmodium falciparum: Structure and Deep Learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the preparation of substituted heterocyclic compounds.

I. Overview of the Synthetic Strategy

The synthesis of this compound is achieved through the regioselective substitution of one chlorine atom in the starting material, 2,4-dichloro-5-nitropyrimidine, with methylamine. The presence of the electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic attack. Generally, in such systems, the C4 position is more susceptible to nucleophilic attack than the C2 position, leading to the desired product with high selectivity.[1][2]

Reaction Scheme:

II. Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2,4-dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | Yellow solid | 59-61 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | Aqueous solution | N/A |

| This compound | C₅H₅ClN₄O₂ | 188.57 | Yellow solid | 188-190 |

Note: The melting point for the final product is an estimated value based on similar compounds and may vary depending on purity.

III. Detailed Experimental Protocol

Materials:

-

2,4-dichloro-5-nitropyrimidine

-

Methylamine (40% solution in water)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in ethanol (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Methylamine: While stirring vigorously, add a 40% aqueous solution of methylamine (1.1 eq.) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add dichloromethane (DCM) and water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow solid.

-

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-chloro-N-methyl-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the synthesis of highly functionalized heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug development. The pyrimidine core, being electron-deficient due to the presence of two nitrogen atoms, is particularly susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of strong electron-withdrawing groups, such as a nitro group.

This document provides a detailed experimental protocol for the nucleophilic aromatic substitution on 2-chloro-N-methyl-5-nitropyrimidin-4-amine. In this substrate, the C2 position is activated for substitution by the adjacent nitrogen atoms and the nitro group at C5. The chlorine atom at the C2 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. The general mechanism proceeds through the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to yield the substituted product.[1][2]

Experimental Protocols

This section outlines a generalized procedure for the reaction of this compound with a generic amine nucleophile. The reaction conditions may require optimization depending on the specific nucleophile used.

Materials:

-

This compound (starting material)

-

Amine nucleophile (e.g., morpholine, piperidine, aniline derivatives)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or ethanol)[2][3]

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))[2][3]

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF).

-

Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.2 equivalents).[3] Following this, add a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents).[3] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[3]

-

Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to 120°C.[3] The optimal temperature will depend on the reactivity of the chosen nucleophile. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2][3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water or a brine solution to remove the base and other water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted product.[2]

Data Presentation

The following table summarizes representative quantitative data for SNAr reactions on chloropyrimidines with various amine nucleophiles. The yields are illustrative and may vary for the specific substrate this compound.

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | DMF | 80 | 3 | 92 |

| 2 | Piperidine | Ethanol | Reflux | 4 | 88 |

| 3 | Aniline | DMSO | 100 | 6 | 75 |

| 4 | Benzylamine | THF | 60 | 5 | 85 |

Mandatory Visualization

The following diagrams illustrate the conceptual workflow of the experimental procedure.

Caption: Experimental workflow for the SNAr reaction.

Caption: The SNAr reaction mechanism pathway.

References

Application Notes and Protocols: 2-chloro-N-methyl-5-nitropyrimidin-4-amine as a Precursor for Src/Abl Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogenes Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Dysregulation of these kinases is implicated in the progression of various cancers, most notably Chronic Myelogenous Leukemia (CML), where the BCR-Abl fusion protein is a key driver. Dual inhibitors targeting both Src and Abl kinases have shown significant therapeutic promise, offering the potential to overcome resistance to single-target agents. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of potent Src/Abl kinase inhibitors using 2-chloro-N-methyl-5-nitropyrimidin-4-amine as a versatile starting material.

Synthetic Strategy

A plausible and flexible synthetic strategy for the preparation of Src/Abl kinase inhibitors from this compound is outlined below. The core approach involves a three-step sequence:

-

Nucleophilic Aromatic Substitution (SNA r): The reactive chlorine atom at the C2 position of the pyrimidine ring is displaced by a substituted aniline to introduce diversity and modulate inhibitor selectivity.

-

Nitro Group Reduction: The nitro group at the C5 position is reduced to an amine, providing a handle for further functionalization.

-

Palladium-Catalyzed Cross-Coupling: The C2-position is further elaborated through a Sonogashira, Suzuki, or Stille coupling to introduce key pharmacophoric elements known to interact with the kinase active site.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrimidine-based dual Src/Abl kinase inhibitors.

| Compound ID | Structure | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |

| Dasatinib | 2-(2-chloro-6-methylphenyl)amino-N-(2-hydroxyethyl)-5-thiazolecarboxamide derivative | <1 | <1 | K562 | <1 |

| Compound A | 2-Anilino-4-(3-pyridyl)pyrimidine derivative | 15 | 8 | K562 | 50 |

| Compound B | N2-(substituted-phenyl)-N4-methyl-pyrimidine-2,4-diamine derivative | 25 | 12 | Ba/F3 | 100 |

| Compound C | 2-(Arylethynyl)-N4-methyl-5-aminopyrimidine-4-amine derivative | 10 | 5 | K562 | 30 |

Experimental Protocols

Step 1: Synthesis of N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine (Intermediate 1)

This procedure describes the nucleophilic aromatic substitution of the chloro group with a substituted aniline.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (e.g., 3-ethynylaniline) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol

-

Ethyl acetate

-

Hexane

-

Brine

Procedure:

-

To a solution of this compound in n-butanol, add the substituted aniline and DIPEA.

-

Heat the reaction mixture to reflux (approximately 120 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine.

Step 2: Synthesis of N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine (Intermediate 2)

This protocol details the reduction of the nitro group to an amine.

Materials:

-

N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine (Intermediate 1) (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Ethanol

-

Water

-

Celite

Procedure:

-

Suspend N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine, which can often be used in the next step without further purification.

Step 3: Synthesis of Final Src/Abl Inhibitor via Sonogashira Coupling

This procedure exemplifies the introduction of a side chain via a palladium-catalyzed Sonogashira coupling.

Materials:

-

N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine (Intermediate 2) (1.0 eq)

-

Terminal alkyne (e.g., 1-ethynyl-4-(trifluoromethyl)benzene) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine in anhydrous DMF under an inert atmosphere (e.g., argon), add the terminal alkyne, triethylamine, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final Src/Abl kinase inhibitor.

Visualizations

Caption: Synthetic workflow for Src/Abl kinase inhibitors.

Caption: Simplified Src/Abl signaling pathway and inhibition.

Application Notes and Protocols for 2-chloro-N-methyl-5-nitropyrimidin-4-amine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-N-methyl-5-nitropyrimidin-4-amine as a key intermediate in the synthesis of novel agrochemicals. The document outlines the chemical properties that make this compound a versatile building block and provides a detailed, representative protocol for its application in the synthesis of a potential herbicidal agent.

Application Notes

This compound is a functionalized pyrimidine derivative with significant potential in the discovery and development of new agrochemicals.[1] Its chemical structure, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a methylamino substituent, offers a unique combination of reactivity and structural features that can be exploited for the synthesis of diverse and biologically active molecules.

The pyrimidine core is a common scaffold in a variety of commercial pesticides, including fungicides and herbicides. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the nitro group at the 5-position further activates the pyrimidine ring, facilitating these substitution reactions. This allows for the strategic modification of the molecule to optimize biological activity and physicochemical properties.

The primary application of this compound in agrochemical synthesis is as a precursor for compounds that target specific biological pathways in weeds, fungi, or insects. By reacting it with various nucleophiles (e.g., phenols, thiols, amines), a library of derivatives can be synthesized and screened for desired agrochemical activities.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The most prominent application involves the displacement of the C2-chloro group by O-, S-, or N-nucleophiles to create ethers, thioethers, or amines, respectively. This reaction is fundamental to building the core of many potential pesticide molecules.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a secondary point for chemical modification, enabling the synthesis of a broader range of analogues.

-

Cross-Coupling Reactions: While less common for this specific substrate, palladium-catalyzed cross-coupling reactions could potentially be employed to form carbon-carbon or carbon-heteroatom bonds at the C2 position.

The strategic combination of these transformations allows for the creation of complex molecules with finely tuned properties for specific agrochemical applications.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a potential herbicidal agent starting from this compound. This protocol is based on established methodologies for the synthesis of related pyrimidine-based herbicides.

Hypothetical Synthesis of a Phenyl Ether Herbicide Candidate

This protocol describes a two-step synthesis of a hypothetical herbicidal compound, N-methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyrimidin-4-amine (HPC-1), via a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of HPC-1

-

Reaction Scheme:

-

This compound + 4-(Trifluoromethyl)phenol → N-methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyrimidin-4-amine (HPC-1)

-

-

Materials:

-

This compound (1.0 eq)

-

4-(Trifluoromethyl)phenol (1.1 eq)

-

Potassium carbonate (K2CO3) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-(trifluoromethyl)phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 20 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product HPC-1.

-

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

| HPC-1 | This compound | 4-(Trifluoromethyl)phenol, K2CO3 | DMF | 5 | 85 | >98% |

Step 2: Biological Activity Assay (Hypothetical)

The herbicidal activity of HPC-1 could be evaluated against a panel of common weeds, such as Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass).

-

Protocol:

-

Prepare solutions of HPC-1 in a suitable solvent (e.g., acetone with a surfactant) at various concentrations.

-

Apply the solutions to the foliage of young, actively growing weed seedlings.

-

Include a positive control (a commercial herbicide) and a negative control (solvent only).

-

Maintain the treated plants in a controlled environment (greenhouse).

-

Assess the herbicidal damage (e.g., growth inhibition, chlorosis, necrosis) at 7 and 14 days after treatment.

-

Hypothetical Biological Data

| Compound | Target Weed | Application Rate (g/ha) | Growth Inhibition (%) at 14 DAT |

| HPC-1 | Amaranthus retroflexus | 100 | 92 |

| HPC-1 | Echinochloa crus-galli | 100 | 78 |

| Commercial Herbicide | Amaranthus retroflexus | 100 | 95 |

| Commercial Herbicide | Echinochloa crus-galli | 100 | 85 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation and evaluation of HPC-1.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical mechanism of action for HPC-1 via enzyme inhibition.

References

Application Notes and Protocols for the Amination of 2-chloro-N-methyl-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of 2-chloro-N-methyl-5-nitropyrimidin-4-amine is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The resulting 2-amino-N-methyl-5-nitropyrimidin-4-amine scaffold is a key structural motif in a variety of biologically active molecules. This document provides a detailed protocol for this transformation, based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems.